molecular formula C10H13ClFN B3116431 (r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride CAS No. 2165331-30-4

(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride

Cat. No. B3116431
M. Wt: 201.67 g/mol
InChI Key: VTAHBZWBOYHJTB-FVGYRXGTSA-N
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Description

“®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a pharmaceutical intermediate utilized in diverse drug synthesis . It is widely applied in the formulation of remedies for neurodegenerative ailments like Alzheimer’s and Parkinson’s disease .


Molecular Structure Analysis

The molecular formula of “®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is C10H13ClFN . The molecular weight is 201.67 . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC can be used .


Physical And Chemical Properties Analysis

“®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a liquid at room temperature . It should be stored in a sealed container in a dry environment . The boiling point is not specified .

Scientific Research Applications

Synthesis and Characterization

"(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride" and its derivatives are primarily involved in the synthesis and characterization of new chemical entities. For instance, a study focused on the synthesis, characterization, and reactivity of new heterocycle-based molecules, showcasing the compound's role in developing novel materials with potential applications in nonlinear optics and as ligands for drug discovery (Murthy et al., 2017).

Drug Formulation

In the pharmaceutical industry, derivatives of "(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride" have been explored for enhancing drug solubility and stability. A study highlighted the development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound, demonstrating the compound's significance in improving drug delivery mechanisms (Burton et al., 2012).

Catalysis and Organic Reactions

The compound has been used in catalysis and organic reactions, illustrating its versatility in synthetic chemistry. Research on enone-promoted decarboxylation of trans-4-hydroxy-l-proline in flow demonstrated its application in creating sustainable and efficient chemical processes (Pilkington et al., 2021).

Molecular Docking and Drug Discovery

Furthermore, the compound has been involved in structure-based drug discovery efforts. A study on the discovery of selective orally active RORγt inverse agonists utilized a derivative for molecular docking studies, contributing to the development of new therapeutics for autoimmune diseases (Duan et al., 2019).

Material Science

In material science, the compound's derivatives have been examined for their potential in creating new materials. For example, the synthesis and crystal structure analysis of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative provided insights into molecular interactions and stability, relevant for material design and pharmaceutical applications (Sharma et al., 2013).

Safety And Hazards

As with any chemical compound, handling “®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” requires precautions. It may cause skin and eye irritation . Protective gloves, eye protection, and face protection should be worn when handling the compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice .

properties

IUPAC Name

(3R)-3-(4-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAHBZWBOYHJTB-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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